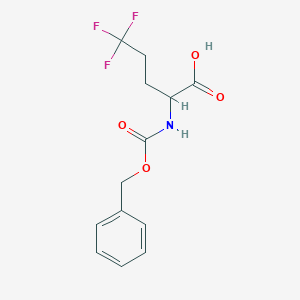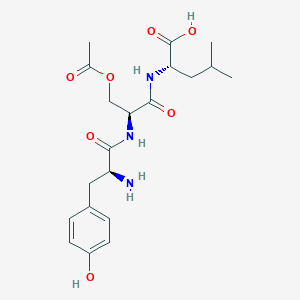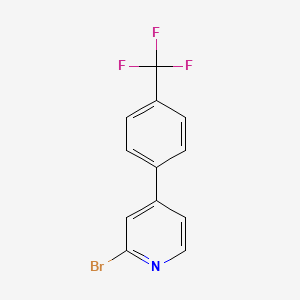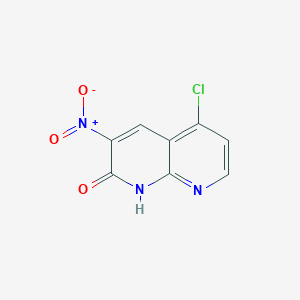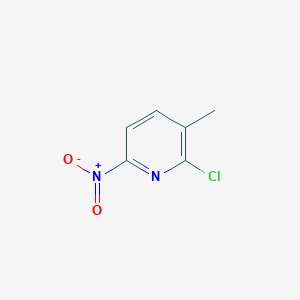![molecular formula C74H60BCl2CoF24N6 B12967455 lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)
lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: is a coordination compound that features a cobalt(III) center coordinated to three chiral diamine ligands and a counterion of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride involves the coordination of cobalt(III) with (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands. The reaction typically occurs in a solvent such as ethanol or methanol under inert atmosphere conditions to prevent oxidation. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion is introduced through a metathesis reaction with a suitable cobalt(III) precursor.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of coordination chemistry and metathesis reactions are generally scalable, suggesting that with appropriate optimization, larger-scale production could be feasible.
化学反応の分析
Types of Reactions:
Oxidation and Reduction: The cobalt(III) center can undergo redox reactions, potentially being reduced to cobalt(II) or oxidized to cobalt(IV) under specific conditions.
Substitution: The ligands coordinated to the cobalt center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products:
Redox Reactions: Cobalt(II) or cobalt(IV) complexes.
Substitution Reactions: New cobalt(III) complexes with different ligands.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a catalyst in various organic transformations, including asymmetric synthesis due to the chiral nature of the ligands.
Materials Science:
Biology and Medicine:
Biomimetic Studies: The compound can be used to model metalloenzymes and study their mechanisms.
Drug Development: Potential use in the design of metal-based drugs with specific targeting capabilities.
Industry:
Sensors: The compound’s unique properties can be exploited in the development of sensors for detecting specific molecules or ions.
作用機序
The mechanism by which lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride exerts its effects is largely dependent on its coordination environment and the nature of the ligands. The cobalt center can participate in various catalytic cycles, facilitating reactions through coordination and activation of substrates. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion provides stability and solubility to the complex, allowing it to function effectively in different environments.
類似化合物との比較
Tris(ethylenediamine)cobalt(III) chloride: Similar coordination environment but lacks the chiral ligands and the unique counterion.
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands and applications.
Uniqueness:
Chirality: The use of chiral diamine ligands imparts unique stereochemical properties to the compound.
Counterion: The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion provides unique solubility and stability characteristics.
特性
分子式 |
C74H60BCl2CoF24N6 |
|---|---|
分子量 |
1629.9 g/mol |
IUPAC名 |
cobalt(3+);(1S,2S)-1,2-diphenylethane-1,2-diamine;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;dichloride |
InChI |
InChI=1S/C32H12BF24.3C14H16N2.2ClH.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-12H;3*1-10,13-14H,15-16H2;2*1H;/q-1;;;;;;+3/p-2/t;3*13-,14-;;;/m.000.../s1 |
InChIキー |
VBGVXLBGSDZGOI-JQDMZEHKSA-L |
異性体SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
正規SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



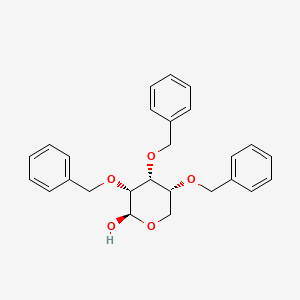


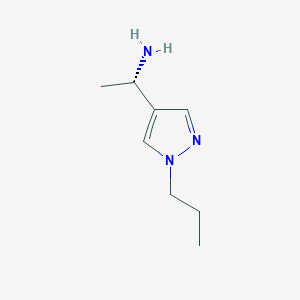
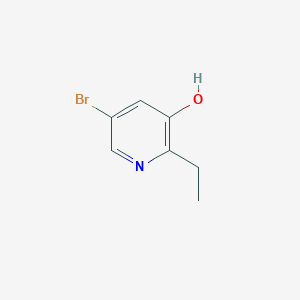
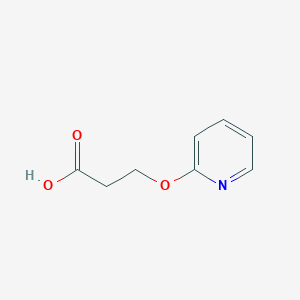
![2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12967418.png)
